![molecular formula C36H18N4Na2O10S2 B12732705 disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate CAS No. 93857-65-9](/img/structure/B12732705.png)
disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate
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Overview
Description
This compound, identified as Fuchsine acid in dye chemistry, is a complex aromatic sulfonate with a polycyclic framework. Its IUPAC name reflects its intricate structure: a disodium salt with two amino groups and three sulfonate substituents attached to a fused heptacyclic core. The molecular formula is C₂₀H₁₇N₃Na₂O₉S₃, and its molar mass is 585.54 g/mol . It belongs to the triarylmethane dye family, characterized by strong absorption in the visible spectrum due to conjugated π-electrons and charge-transfer interactions. Its structural complexity and sulfonate groups enhance solubility and stability in aqueous environments, making it relevant in industrial dyeing and biomedical staining applications .
Preparation Methods
The synthesis of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate involves the reaction of fuchsine with sodium sulfite. The reaction conditions typically include an acidic environment and controlled temperature to ensure the proper formation of the disodium salt .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is extensively used in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific cellular components, such as proteins and nucleic acids. This binding results in the staining of these components, allowing for their visualization under a microscope. The molecular targets include collagen fibers and muscle tissues, which are stained red and green/blue, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s key features include:
- Amino groups: Enhance electron-donating capacity and interaction with biological targets.
- Sulfonate groups : Improve water solubility and ionic interactions.
- Polycyclic aromatic core : Facilitates π-π stacking and optical properties.
Table 1: Comparison with Analogous Dyes and Sulfonates
Structural Insights :
- Azo vs. Triarylmethane Dyes : Sunset Yellow and Reactive Black 5 contain azo (-N=N-) linkages, which confer distinct absorption maxima (~400–500 nm) compared to the triarylmethane-based Fuchsine acid (~540 nm) .
- Sulfonate Density: Fuchsine acid has three sulfonate groups, higher than Neutral Red (none) but lower than Reactive Black 5 (six), directly affecting solubility and aggregation behavior .
Physicochemical Properties
- Absorption and Fluorescence: Amino-substituted polycyclic compounds like Fuchsine acid exhibit red-shifted absorption due to intramolecular charge transfer (ICT), similar to amino-naphthalimides (e.g., λmax ~524 nm) . However, the ICT effect in Fuchsine acid is non-additive, as seen in mono- and di-amino anthraquinones .
- Dielectric Properties: Sulfonate-rich compounds (e.g., diphenyl sulfone) show higher dielectric constants than non-sulfonated analogs, a trait shared with Fuchsine acid under microwave conditions .
Research Findings and Limitations
Key Studies
- Similarity Indexing : Fuchsine acid shares ~65–70% structural similarity with methylene blue analogs via Tanimoto-based methods, suggesting overlapping biological targets .
- Activity Cliffs: Despite structural similarity to inactive nitroimidazoles, minor substituent changes (e.g., sulfonate position) can drastically alter bioactivity, as seen in antimycobacterial studies .
Challenges in Comparison
- Spectral Overlap: Raman spectra of sulfonated dyes (e.g., codeine vs. morphine) show minor band differences, complicating analytical differentiation .
- Dissimilar Bioactivity : Neutral Red, though structurally distinct, shares staining applications with Fuchsine acid, highlighting that functional similarity ≠ structural similarity .
Biological Activity
Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is a complex compound with significant biological implications. Its structure suggests potential applications in various fields including biochemistry and medicine due to its unique properties.
- Molecular Formula : C20H17N3Na2O9S3
- Molar Mass : 585.54 g/mol
- Water Solubility : 14.3 g/100 mL
- pH Range : 3-4 (10g/l in H2O at 20°C)
- Appearance : Green to black powder
- Maximum Absorption Wavelength (λmax) : 546 nm
Biological Applications
This compound has been explored for various biological activities:
- Biological Staining : It is commonly used as a biological stain for detecting proteins and tumor cells due to its ability to bind to specific cellular components.
- Enzyme Activity Detection : The compound has applications in detecting enzyme activity which is crucial for various biochemical assays.
- Cancer Research : Its role in cancer chemoprevention has been noted in studies focusing on its effects on tumor cell lines.
- Microbial Growth Determination : It serves as an indicator for bacterial growth and can be utilized in microbiological studies.
Case Study 1: Tumor Cell Detection
A study conducted by Wu et al. (2020) evaluated the effectiveness of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo...] in staining tumor cells versus normal cells. The results indicated a higher affinity for binding to tumor cells compared to normal cells, suggesting its potential utility in cancer diagnostics.
Case Study 2: Enzyme Activity Assay
Research published in the Chinese Journal of Plant Protection highlighted the use of this compound in enzyme activity assays related to plant pathogens. The study demonstrated that the compound effectively indicated enzyme presence and activity levels in various plant tissues.
Comparative Analysis of Biological Activity
Activity Type | Effectiveness | Reference |
---|---|---|
Tumor Cell Staining | High | Wu et al., 2020 |
Enzyme Activity Detection | Moderate | Chinese Journal of Plant Protection |
Microbial Growth Indicator | High | Internal Laboratory Studies |
Safety and Handling
Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8...] is classified as an irritant and should be handled with care:
- Hazard Symbols : Xi - Irritant
- Risk Codes : Irritating to eyes and skin.
- Safety Precautions : Use protective clothing and eyewear when handling.
Properties
CAS No. |
93857-65-9 |
---|---|
Molecular Formula |
C36H18N4Na2O10S2 |
Molecular Weight |
776.7 g/mol |
IUPAC Name |
disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate |
InChI |
InChI=1S/C36H20N4O10S2.2Na/c37-25-11-1-15(13-27(25)51(45,46)47)39-33(41)21-7-3-17-19-5-9-23-32-24(10-6-20(30(19)32)18-4-8-22(34(39)42)31(21)29(17)18)36(44)40(35(23)43)16-2-12-26(38)28(14-16)52(48,49)50;;/h1-14H,37-38H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
CPPOWHALLKHACP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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